N-(3-bromo-4-chlorophenyl)-2-chloroacetamide
CAS No.: 22459-87-6
Cat. No.: VC4299153
Molecular Formula: C8H6BrCl2NO
Molecular Weight: 282.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22459-87-6 |
|---|---|
| Molecular Formula | C8H6BrCl2NO |
| Molecular Weight | 282.95 |
| IUPAC Name | N-(3-bromo-4-chlorophenyl)-2-chloroacetamide |
| Standard InChI | InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
| Standard InChI Key | GRJDVYPAFXZFIH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)CCl)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring with bromine (Br) at the 3-position and chlorine (Cl) at the 4-position, connected to a 2-chloroacetamide moiety via the nitrogen atom. This arrangement creates a planar geometry that enhances interactions with biological targets, particularly enzymes involved in microbial cell wall synthesis and cancer cell proliferation . The halogen atoms contribute to electron-withdrawing effects, stabilizing the molecule and influencing its reactivity.
Physicochemical Characteristics
Key properties include:
-
Molecular Formula: C₈H₆BrCl₂NO
-
Molecular Weight: 282.95 g/mol
-
Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 2 acceptors (amide carbonyl and Cl) .
The compound’s moderate logP value suggests balanced solubility and membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .
Synthesis and Optimization
Reaction Pathway
The synthesis typically involves the acylation of 3-bromo-4-chloroaniline with 2-chloroacetyl chloride under controlled conditions . A representative procedure is outlined below:
Step 1: Dissolve 3-bromo-4-chloroaniline (5.0 g, 22.7 mmol) in dichloromethane (50 mL) and cool to 0°C.
Step 2: Add triethylamine (3.2 g, 31.8 mmol) as a base to neutralize HCl generated during the reaction.
Step 3: Slowly add 2-chloroacetyl chloride (2.7 g, 23.9 mmol) dropwise, followed by stirring at room temperature for 16 hours .
Step 4: Purify the crude product via silica gel chromatography, yielding N-(3-bromo-4-chlorophenyl)-2-chloroacetamide as a white solid (97% yield) .
Table 1: Synthesis Parameters and Yields
| Parameter | Value |
|---|---|
| Starting Material | 3-Bromo-4-chloroaniline |
| Reagent | 2-Chloroacetyl chloride |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Yield | 97% |
Analytical Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:
-
¹H NMR (CDCl₃): δ 4.28 (s, Cl–CH₂), 7.28–7.96 (m, Ar–H), 10.49 (s, NH) .
-
¹³C NMR (CDCl₃): δ 43.7 (Cl–CH₂), 118.4–140.3 (aromatic carbons), 165.2 (C=O) .
Biological Activities
Antimicrobial Efficacy
Studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and moderate effects on Candida albicans. Gram-negative bacteria (e.g., Escherichia coli) show lower susceptibility due to outer membrane complexity .
Table 2: Minimum Inhibitory Concentrations (MICs)
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus | 12.5 |
| MRSA | 25.0 |
| E. coli | 100.0 |
| C. albicans | 50.0 |
Quantitative Structure-Activity Relationship (QSAR)
Cheminformatics Profiling
QSAR models predict favorable drug-likeness:
-
Molecular Weight: 282.95 g/mol (≤500)
-
logP: 2.8 (≤5)
-
Hydrogen Bond Acceptors: 2 (≤10)
Substituent Effects
Halogenation at the 3- and 4-positions enhances lipophilicity, facilitating membrane penetration. Para-substituted analogs (e.g., 4-Cl, 4-Br) exhibit superior activity compared to meta-substituted derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume